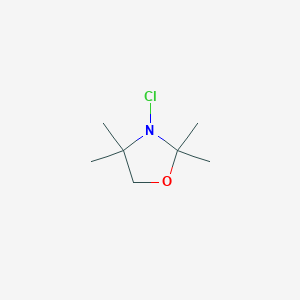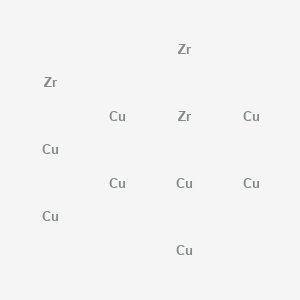
Copper--zirconium (8/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-zirconium (8/3) is an alloy composed of copper and zirconium in a specific ratio. This compound is known for its unique properties, including high electrical conductivity, excellent mechanical strength, and resistance to corrosion. These characteristics make it a valuable material in various industrial applications, particularly in environments where high performance and durability are required.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper-zirconium (8/3) can be synthesized through various methods. One common approach involves the use of molten salt techniques. In this method, dense zirconium coatings are deposited on copper substrates in an alumina crucible or a stainless steel crucible from FLiNaK-K2ZrF6 molten salt at 1023 K. The potential differences between copper and zirconium allow zirconium to diffuse into the copper substrate, forming zirconium alloys on the surface .
Another method involves the sol-gel technique, where copper composite zirconium oxide nanoparticles are prepared. This method involves the use of copper-doped zirconium oxide (ZrO2) nanoparticles, which are synthesized by a low-cost sol-gel technique .
Industrial Production Methods: In industrial settings, copper-zirconium alloys are typically produced through casting and subsequent heat treatment processes. The addition of zirconium to copper results in a heat-treatable alloy that can be solution-treated and aged to achieve desirable properties such as high strength and electrical conductivity .
Chemical Reactions Analysis
Types of Reactions: Copper-zirconium (8/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when heated with hydrogen, copper (I) oxide undergoes a reduction reaction to form pure copper and water .
Common Reagents and Conditions: Common reagents used in reactions involving copper-zirconium include hydrogen, oxygen, and various acids. The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving copper-zirconium include copper-zirconium intermetallic compounds such as CuZr, CuZr2, and Cu10Zr7. These compounds exhibit unique properties that make them suitable for various applications .
Scientific Research Applications
Copper-zirconium (8/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high surface area and reactivity. In biology and medicine, copper-zirconium nanoparticles are investigated for their potential use in drug delivery systems and antimicrobial applications .
In industry, copper-zirconium alloys are used in the production of high-performance electrical components, such as connectors and switches, due to their excellent electrical conductivity and mechanical strength. Additionally, these alloys are used in the aerospace and automotive industries for components that require high durability and resistance to corrosion .
Mechanism of Action
The mechanism by which copper-zirconium (8/3) exerts its effects is primarily related to its unique crystal structure and the interaction between copper and zirconium atoms. The addition of zirconium to copper enhances the alloy’s mechanical properties by forming intermetallic compounds that provide increased strength and resistance to deformation .
At the molecular level, the interaction between copper and zirconium atoms results in the formation of a stable crystal lattice that contributes to the alloy’s high electrical conductivity and resistance to corrosion. The presence of zirconium also helps to stabilize the alloy at high temperatures, making it suitable for use in extreme environments .
Comparison with Similar Compounds
Copper-zirconium (8/3) can be compared to other copper-based alloys, such as copper-tin (bronze) and copper-zinc (brass). While bronze and brass are known for their good mechanical properties and corrosion resistance, copper-zirconium (8/3) offers superior electrical conductivity and higher strength due to the presence of zirconium .
Similar compounds to copper-zirconium (8/3) include:
- Copper-tin (bronze)
- Copper-zinc (brass)
- Copper-aluminum
- Copper-nickel
Each of these alloys has its unique properties and applications, but copper-zirconium (8/3) stands out for its combination of high electrical conductivity, mechanical strength, and resistance to corrosion .
Properties
CAS No. |
60241-08-9 |
|---|---|
Molecular Formula |
Cu8Zr3 |
Molecular Weight |
782.0 g/mol |
IUPAC Name |
copper;zirconium |
InChI |
InChI=1S/8Cu.3Zr |
InChI Key |
CPWRJCNNPJGZEJ-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Zr].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


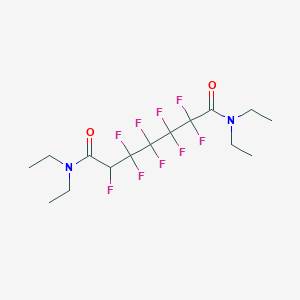
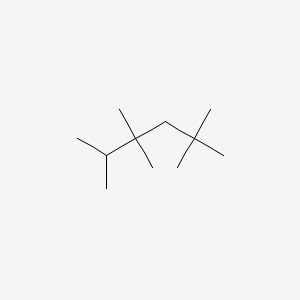

![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)

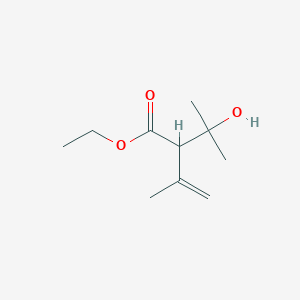
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
